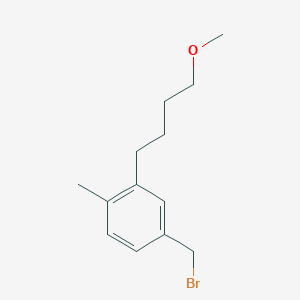
4-(Bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene is a useful research compound. Its molecular formula is C13H19BrO and its molecular weight is 271.198. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Presence and Toxicology
Research on brominated compounds, including those structurally related to 4-(Bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene, highlights their significant presence in the environment due to their use in flame retardants and other industrial applications. Studies emphasize the need for further investigation into the environmental fate, occurrence, and toxicity of these compounds. For instance, novel brominated flame retardants (NBFRs) have been found in indoor air, dust, consumer goods, and food, raising concerns about their potential risks and environmental impact. The review by Zuiderveen et al. (2020) points out large knowledge gaps for several NBFRs, underlining the necessity for more comprehensive research and improved analytical methods to assess their presence and effects in indoor environments and potential sources of emission and leaching (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Chemical Applications
The chemical synthesis of brominated aromatic compounds, including methodologies relevant to the synthesis of this compound, is an area of active research. Qiu et al. (2009) developed a practical synthesis method for 2-fluoro-4-bromobiphenyl, a compound with applications in the production of pharmaceuticals like flurbiprofen, highlighting the relevance of brominated intermediates in pharmaceutical manufacturing. This research demonstrates the ongoing development of efficient and practical methods for synthesizing brominated aromatic compounds, which are crucial intermediates in the production of various chemical products (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Effects of Related Compounds
The environmental impact of brominated compounds, such as those related to this compound, extends to concerns about their effects on marine biota and ecosystems. Research by da Silva et al. (2021) on sunscreens containing ethylhexyl methoxycinnamate (EHMC) and butyl methoxydibenzoylmethane (BMDM) reveals the toxicological effects these substances can have on aquatic ecosystems, indicating the broader implications of brominated compounds' environmental presence. This review suggests that the widespread use of brominated compounds, including in personal care products, necessitates further examination of their environmental safety and potential impacts on marine fauna and ecosystems (da Silva, Santos, Castro, & Rodrigues, 2021).
Properties
IUPAC Name |
4-(bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c1-11-6-7-12(10-14)9-13(11)5-3-4-8-15-2/h6-7,9H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDCZISIPUUHBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CBr)CCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853643-90-0 |
Source


|
| Record name | 4-(bromomethyl)-2-(4-methoxybutyl)-1-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)
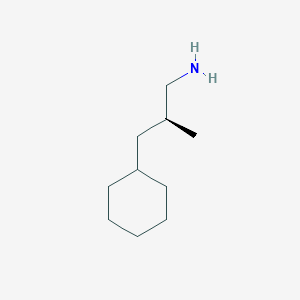
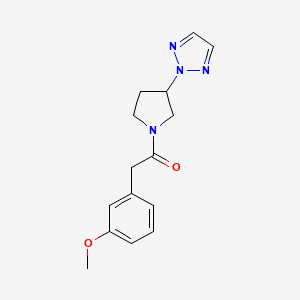
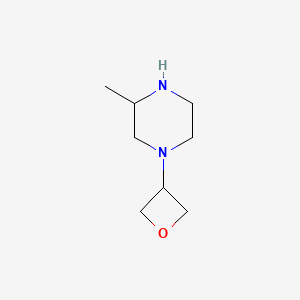


![N1-(3-(1H-imidazol-1-yl)propyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2657012.png)
![2-(4-chlorophenoxy)-2-methyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2657013.png)
![2-Chloro-1-[3-(3-fluorophenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2657014.png)

![[1-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B2657017.png)

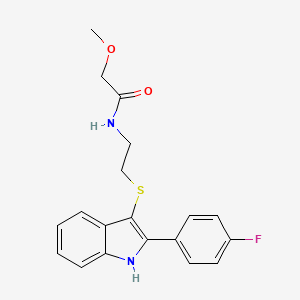
![Ethyl 4-[(4-chlorophenyl)(4-ethylpiperazin-1-yl)methyl]-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2657024.png)
